(6E)-6-[4-(2-methoxyphenyl)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)cyclohexa-2,4-dien-1-one
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Overview
Description
The compound (6E)-6-[4-(2-methoxyphenyl)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)cyclohexa-2,4-dien-1-one is a complex organic molecule characterized by its unique structure, which includes a methoxyphenyl group, a dihydropyrazolylidene moiety, and a cyclohexadienone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-6-[4-(2-methoxyphenyl)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions One common approach starts with the preparation of the 2-methoxyphenyl hydrazine derivative, which is then reacted with an appropriate diketone to form the dihydropyrazole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization to obtain the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
The compound (6E)-6-[4-(2-methoxyphenyl)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The cyclohexadienone core can be reduced to cyclohexanol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
Major products formed from these reactions include quinones, cyclohexanol derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its potential therapeutic effects.
Medicine
In medicinal chemistry, this compound is of interest for its potential pharmacological properties. Researchers may explore its efficacy as a drug candidate for treating various diseases, including cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6E)-6-[4-(2-methoxyphenyl)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyrazole derivatives, methoxyphenyl compounds, and cyclohexadienone analogs. Examples include:
- 4-(2-methoxyphenyl)-5-methyl-1,2-dihydropyrazole
- 3-(2-methylprop-2-enoxy)cyclohexa-2,4-dien-1-one
Uniqueness
The uniqueness of (6E)-6-[4-(2-methoxyphenyl)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)cyclohexa-2,4-dien-1-one lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-5-(2-methylprop-2-enoxy)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13(2)12-26-15-9-10-16(18(24)11-15)21-20(14(3)22-23-21)17-7-5-6-8-19(17)25-4/h5-11,24H,1,12H2,2-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEYNSPYDSLPHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=C)C)O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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